molecular formula C8H16N4O2S B13488362 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-3-(methylsulfonyl)propan-1-amine

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-3-(methylsulfonyl)propan-1-amine

Cat. No.: B13488362
M. Wt: 232.31 g/mol
InChI Key: CUHMUWSJQVHDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-3-(methylsulfonyl)propan-1-amine is a useful research compound. Its molecular formula is C8H16N4O2S and its molecular weight is 232.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H16N4O2S

Molecular Weight

232.31 g/mol

IUPAC Name

1-(4,5-dimethyl-1,2,4-triazol-3-yl)-3-methylsulfonylpropan-1-amine

InChI

InChI=1S/C8H16N4O2S/c1-6-10-11-8(12(6)2)7(9)4-5-15(3,13)14/h7H,4-5,9H2,1-3H3

InChI Key

CUHMUWSJQVHDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(CCS(=O)(=O)C)N

Origin of Product

United States

Biological Activity

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-3-(methylsulfonyl)propan-1-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound's IUPAC name is 1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)-N-methylmethanamine. It has a molecular formula of C8H12N4OS and a molecular weight of 196.27 g/mol. The compound is typically presented as a white to off-white powder with a purity of at least 95% .

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit various biological activities, including antifungal and antibacterial effects. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal cell membranes .

Key Mechanisms:

  • Antifungal Activity: The compound may act by inhibiting the biosynthesis of ergosterol, essential for fungal cell membrane integrity.
  • Antibacterial Activity: Similar mechanisms may apply to bacterial systems where triazole derivatives interfere with essential metabolic pathways.

Antifungal Properties

A study evaluating the antifungal efficacy of various triazole derivatives found that compounds similar to this compound showed significant activity against Candida species and other pathogenic fungi. The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance antifungal potency .

Antibacterial Properties

The compound has also been assessed for antibacterial activity against Gram-positive and Gram-negative bacteria. Preliminary results suggest moderate activity, with potential applications in treating bacterial infections .

Study 1: Antifungal Efficacy

In a pharmacological study, various derivatives of triazoles were tested against Candida albicans. The results indicated that certain substitutions on the triazole ring significantly increased antifungal activity, with IC50 values ranging from 0.5 to 5 μg/mL for the most effective compounds .

Study 2: Antibacterial Activity

Another research effort focused on the antibacterial properties of triazole derivatives. The study utilized disk diffusion methods and found that this compound exhibited an inhibition zone diameter of approximately 15 mm against Staphylococcus aureus .

Data Table: Biological Activity Overview

Activity TypePathogen/TargetIC50 (μg/mL)Reference
AntifungalCandida albicans0.5 - 5
AntibacterialStaphylococcus aureus15 mm (zone diameter)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.